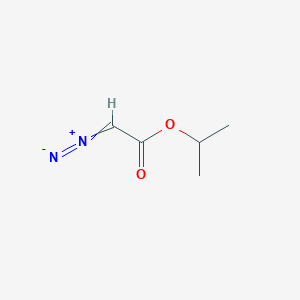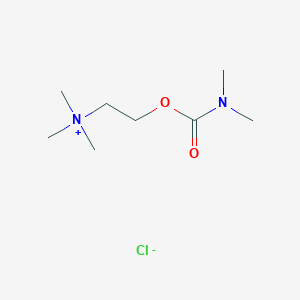![molecular formula C17H13NO2 B14719300 5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline CAS No. 23018-36-2](/img/structure/B14719300.png)
5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining benzofuran and isoquinoline structures, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst. This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by a [3+2]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzofuran: Shares the benzofuran ring system but lacks the isoquinoline component.
Quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is unique due to its specific combination of benzofuran and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
23018-36-2 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
5,11-dimethyl-2-oxido-[1]benzofuro[2,3-g]isoquinolin-2-ium |
InChI |
InChI=1S/C17H13NO2/c1-10-14-9-18(19)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)20-17/h3-9H,1-2H3 |
Clave InChI |
JSWKLJVGXKJYBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C[N+](=CC2=C(C3=C1OC4=CC=CC=C43)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


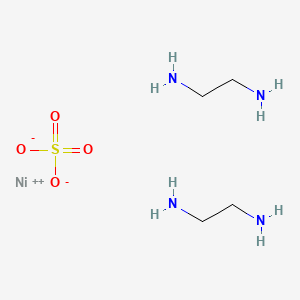

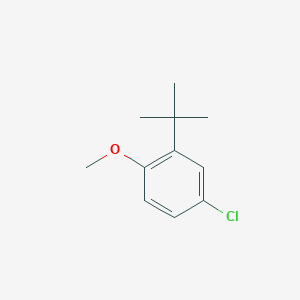

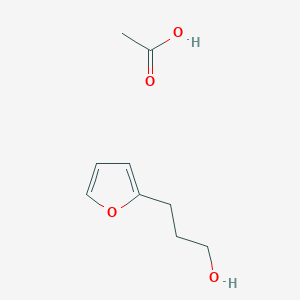
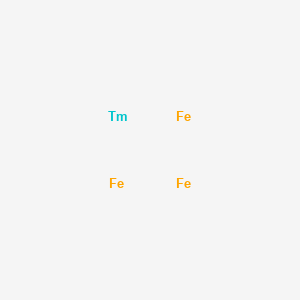
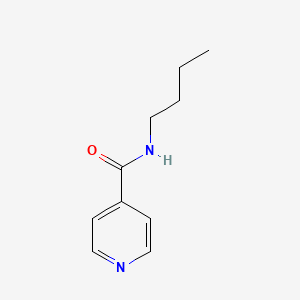
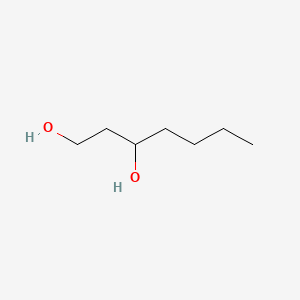

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
